molecular formula C8H7NO2 B1589289 4-Hydroxy-2,3-dihydroisoindol-1-one CAS No. 366453-21-6

4-Hydroxy-2,3-dihydroisoindol-1-one

Cat. No.: B1589289
CAS No.: 366453-21-6
M. Wt: 149.15 g/mol
InChI Key: TUPNRRNEGMKIAF-UHFFFAOYSA-N
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Description

4-Hydroxy-2,3-dihydroisoindol-1-one is an organic compound with the molecular formula C8H7NO2. It is a derivative of isoindoline, featuring a hydroxyl group at the fourth position and a carbonyl group at the first position.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy-2,3-dihydroisoindol-1-one can be synthesized through several methods. One common approach involves the reaction of indolin-1-one with catechol in the presence of an oxidant . The reaction typically requires controlled conditions, such as maintaining a specific temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2,3-dihydroisoindol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-2,3-dihydroisoindol-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,3-dihydroisoindol-1-one involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups play a crucial role in its reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .

Properties

IUPAC Name

4-hydroxy-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-7-3-1-2-5-6(7)4-9-8(5)11/h1-3,10H,4H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPNRRNEGMKIAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2O)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00467694
Record name 4-hydroxy-2,3-dihydroisoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

366453-21-6
Record name 4-hydroxy-2,3-dihydroisoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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